molecular formula C13H17N3O4 B11788148 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine

1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine

Cat. No.: B11788148
M. Wt: 279.29 g/mol
InChI Key: MRMXDALYBCQUIG-UHFFFAOYSA-N
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Description

1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine is a synthetic organic compound with the molecular formula C₁₃H₁₇N₃O₄ and a molecular weight of 279.29 g/mol This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a nitrobenzo[d][1,3]dioxole moiety

Preparation Methods

The synthesis of 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine typically involves several steps:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine can be compared with other similar compounds:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazine and nitrobenzo[d][1,3]dioxole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

1-ethyl-4-(6-nitro-1,3-benzodioxol-5-yl)piperazine

InChI

InChI=1S/C13H17N3O4/c1-2-14-3-5-15(6-4-14)10-7-12-13(20-9-19-12)8-11(10)16(17)18/h7-8H,2-6,9H2,1H3

InChI Key

MRMXDALYBCQUIG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

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